(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate

Description

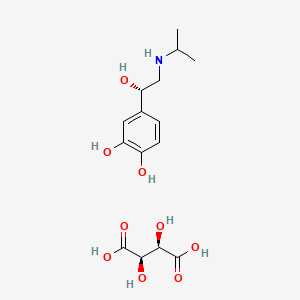

The compound "(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate" is a salt form of the catecholamine derivative isoproterenol, a well-known β-adrenergic receptor agonist. Its core structure consists of a benzene-1,2-diol (catechol) ring linked to an ethyl chain bearing a hydroxyl group and an isopropylamino moiety. The (S)-configuration at the chiral center ensures stereospecific receptor binding, while the (2R,3R)-dihydroxysuccinate counterion enhances solubility and stability, critical for pharmaceutical formulations .

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOPECYONBDFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932826 | |

| Record name | Benzyl alcohol, 3,4-dihydroxy-alpha-((isopropylamino)methyl)-, (+)-, (+)-tartrate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14638-70-1 | |

| Record name | Benzyl alcohol, 3,4-dihydroxy-alpha-((isopropylamino)methyl)-, (+)-, (+)-tartrate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(isopropyl)(β,3,4-trihydroxyphenethyl)ammonium [R-(R*,R*)]-hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol, commonly known as isoproterenol, is a synthetic catecholamine that acts primarily as a non-selective beta-adrenergic agonist. Its chemical structure includes a phenolic hydroxyl group and an isopropylamino side chain, contributing to its biological activity. This compound has been widely studied for its pharmacological effects, particularly in cardiovascular and respiratory applications.

- Molecular Formula : C11H17NO3

- Molecular Weight : 211.258 g/mol

- CAS Number : 2964-04-7

- LogP : 1.52010

Isoproterenol primarily exerts its effects through activation of beta-adrenergic receptors (β1 and β2). This leads to:

- Increased heart rate (positive chronotropic effect).

- Enhanced myocardial contractility (positive inotropic effect).

- Bronchodilation in the respiratory tract.

The activation of these receptors results in increased cyclic AMP (cAMP) levels within cells, which mediates various physiological responses such as vasodilation and inhibition of inflammatory processes.

Cardiovascular Effects

Isoproterenol is frequently used in clinical settings to manage bradycardia and heart block. It increases cardiac output and reduces systemic vascular resistance. Studies have shown that it can improve hemodynamics in patients with heart failure by enhancing myocardial contractility without significantly increasing myocardial oxygen demand .

Respiratory Effects

In asthma management, isoproterenol acts as a bronchodilator, providing rapid relief from bronchospasm. It relaxes bronchial smooth muscle through β2 adrenergic receptor stimulation, making it beneficial during acute asthma attacks .

Anti-inflammatory Properties

Recent studies indicate that isoproterenol may possess anti-inflammatory properties by modulating leukotriene synthesis. Specifically, it inhibits leukotriene A4 hydrolase, which plays a role in the inflammatory response. This dual action may help reduce inflammation while promoting bronchodilation .

Case Study 1: Use in Heart Failure Management

A clinical trial involving patients with chronic heart failure demonstrated that intravenous administration of isoproterenol improved cardiac output significantly compared to placebo. The study highlighted its role in acute decompensated heart failure where rapid hemodynamic support was required .

Case Study 2: Asthma Treatment

In a randomized controlled trial assessing the efficacy of isoproterenol versus albuterol in patients with exercise-induced bronchospasm, isoproterenol provided quicker onset of action but was associated with more side effects such as tachycardia. This emphasizes the need for careful dosing and monitoring during use .

Table 1: Summary of Pharmacological Effects

| Effect Type | Mechanism | Clinical Application |

|---|---|---|

| Cardiac Stimulation | β1 Agonist | Treatment of bradycardia and heart block |

| Bronchodilation | β2 Agonist | Management of asthma and COPD |

| Anti-inflammatory | Inhibition of leukotriene synthesis | Potential adjunct therapy in inflammatory conditions |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | Rapidly absorbed |

| Half-life | Approximately 2-5 minutes |

| Metabolism | Hepatic via conjugation |

| Excretion | Renal |

Scientific Research Applications

Pharmacological Studies

The compound has been studied for its potential therapeutic effects, particularly in cardiovascular and respiratory conditions. Its structural similarity to isoproterenol suggests that it may retain similar pharmacodynamic properties, making it a candidate for further investigation in treating asthma and heart failure.

Biochemical Research

Research has explored the biochemical pathways influenced by this compound, particularly its role in modulating adrenergic receptors. Understanding these interactions can provide insights into the development of new drugs targeting these pathways.

Drug Development

The compound serves as a lead structure in drug design efforts aimed at creating more effective beta-adrenergic agonists with fewer side effects. Studies focus on modifying its structure to enhance selectivity and efficacy.

Analytical Chemistry

(S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate is used as a standard reference compound in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its purity and stability make it suitable for analytical applications.

Case Study 1: Cardiovascular Effects

A study investigated the cardiovascular effects of (S)-4-(1-Hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol on animal models. Results indicated a significant increase in heart rate and cardiac output, akin to the effects observed with isoproterenol administration. This suggests potential use in acute heart failure scenarios.

Case Study 2: Bronchodilator Activity

In vitro studies assessed the bronchodilator activity of this compound using isolated lung tissues. The findings revealed that it effectively relaxes bronchial smooth muscle, supporting its potential application in asthma treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Catechol Derivatives

The target compound shares structural homology with other amino-substituted catechol derivatives, differing primarily in alkyl chain length and amino group substituents. Key examples include:

- The butyl chain variant () introduces greater hydrophobicity, which may reduce aqueous solubility but enhance membrane permeability .

Alkoxy-Substituted Derivatives

A series of 4-(2-alkoxyethyl)benzene-1,2-diol compounds () highlight the effect of alkoxy groups on physicochemical properties:

| Compound Name | Alkoxy Group | Physical State | Yield (%) | HRMS (Observed) |

|---|---|---|---|---|

| 4-(2-Methoxyethyl)benzene-1,2-diol (4a) | Methoxy | Colorless liquid | 96 | 168.079247 |

| 4-(2-Ethoxyethyl)benzene-1,2-diol (4b) | Ethoxy | Colorless liquid | 88 | 182.094382 |

| 4-(2-Butoxyethyl)benzene-1,2-diol (4d) | Butoxy | White solid | 98 | 210.125280 |

- Alkoxy vs. Amino Groups: Alkoxy derivatives lack the amino group critical for adrenergic receptor interaction. However, their high yields (up to 98%) and stability suggest utility as synthetic intermediates or solubility modifiers .

Salt Forms and Counterion Effects

The dihydroxysuccinate salt of the target compound contrasts with other salt forms, such as hydrochloride () or methanesulfonate ():

- The dihydroxysuccinate counterion may improve bioavailability compared to hydrochloride salts due to better pH-dependent solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.